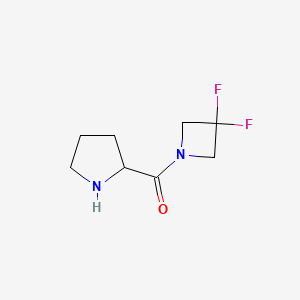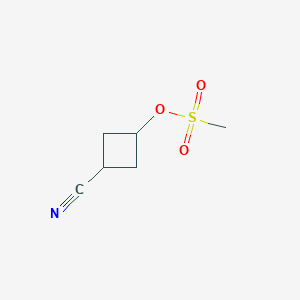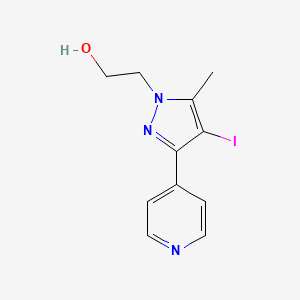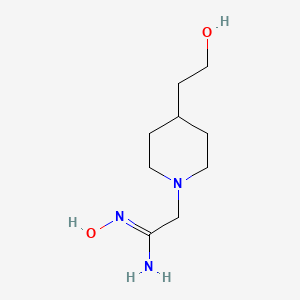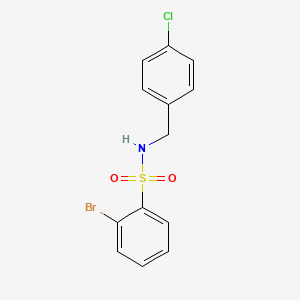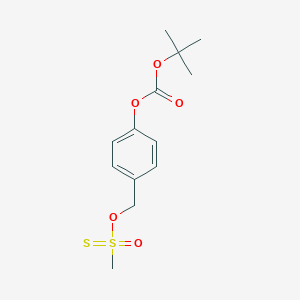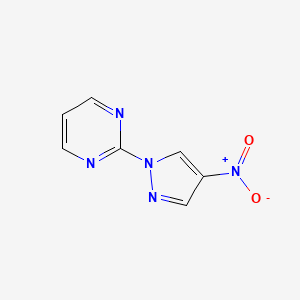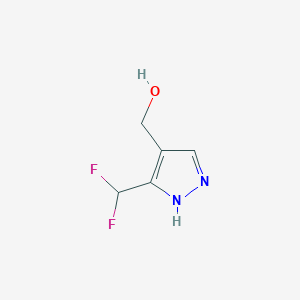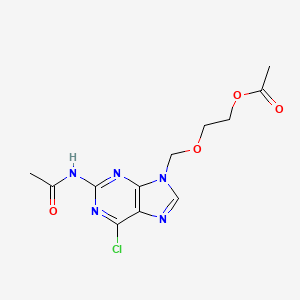
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves several steps. One common method includes the reaction of 2-acetamido-6-chloro-9H-purine with ethylene glycol in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions typically involve heating and the use of solvents such as benzene and ethyl acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Análisis De Reacciones Químicas
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interfere with DNA replication processes, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2-((2-Acetamido-6-chloro-9H-purin-9-yl)methoxy)ethyl acetate can be compared with similar compounds such as:
Acyclovir: A well-known antiviral agent with a similar purine structure.
Ganciclovir: Another antiviral compound with structural similarities.
2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)ethyl acetate: A related compound used as an impurity standard in pharmaceutical research
These compounds share structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C12H14ClN5O4 |
|---|---|
Peso molecular |
327.72 g/mol |
Nombre IUPAC |
2-[(2-acetamido-6-chloropurin-9-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C12H14ClN5O4/c1-7(19)15-12-16-10(13)9-11(17-12)18(5-14-9)6-21-3-4-22-8(2)20/h5H,3-4,6H2,1-2H3,(H,15,16,17,19) |
Clave InChI |
GTLFKNKZRGXTBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C(=N1)Cl)N=CN2COCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


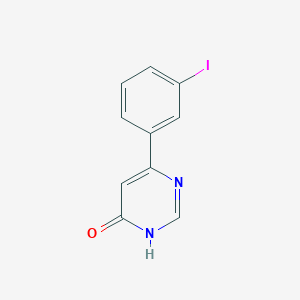
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
![rel-1-((1R,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)-1-oxo-5,8,11-trioxa-2-azatridecan-13-oic acid](/img/structure/B13348157.png)
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
